molecular formula C20H18N2O3S2 B2793331 N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797599-78-0

N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2793331
CAS No.: 1797599-78-0
M. Wt: 398.5
InChI Key: HPSQMNYUXNMDAV-UHFFFAOYSA-N
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Description

N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a bis-amide derivative featuring two thiophene rings, one of which is functionalized with a carbonyl group, and a phenylethyl substituent. Such compounds are often studied for their biological activities (e.g., antimicrobial, enzyme inhibition) and structural properties .

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13H,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSQMNYUXNMDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The thiophene rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Conformational Analysis

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents/Linkers Dihedral Angles (°) Key Interactions Biological Activity
Target Compound: N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide Thiophene-carbonyl, phenylethyl, ethanediamide Not reported Likely C–H⋯O/S, π-π Potential enzyme inhibition (inferred)
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl, thiophene, amide 13.53 (A), 8.50 (B) C–H⋯O, C–H⋯S Antibacterial, antifungal
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) Nitrophenyl, furan, amide 9.71 C–H⋯O Not specified
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole, acetamide 79.7 N–H⋯N (R2,2(8) motifs) Structural mimic of penicillin
N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] Methoxybenzyl, pentane linker, thiophene Not reported Likely π-π, Van der Waals Patent-based application
N-[(1R,2R)-2-carbamimidamido...]ethanediamide (Compound 273) Carbamimidamido, chloro-fluorophenyl, ethanediamide Not reported Co-crystalized inhibitor interactions Enzyme inhibition (AutoDock Vina score: -9.2 kcal/mol)

Key Observations:

  • Heterocyclic Influence : The target compound’s thiophene rings contrast with furan in 2NPFC and thiazole in the dichlorophenyl acetamide . Thiophene’s sulfur atom may enhance π-stacking or polar interactions compared to furan’s oxygen or thiazole’s nitrogen.
  • Substituent Effects : The phenylethyl group in the target compound introduces steric bulk compared to smaller substituents like nitro or methoxy. This may reduce solubility but improve binding specificity in enzyme pockets .
  • Linker Flexibility : The ethanediamide linker in the target compound and Compound 273 provides two amide groups for hydrogen bonding, unlike single amide linkers (e.g., in ) or alkyl chains (e.g., pentane in ).

Intermolecular Interactions and Crystal Packing

  • Weak Interactions : The target compound likely exhibits C–H⋯O/S interactions similar to N-(2-nitrophenyl)thiophene-2-carboxamide, which forms S(6) ring motifs via weak hydrogen bonds .
  • Strong Hydrogen Bonds: In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms robust N–H⋯N chains, stabilizing its crystal lattice . The absence of strong hydrogen-bond donors in the target compound may result in less rigid packing.

Biological Activity

N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

The compound features a complex structure that includes a phenylethyl moiety and a thiophene-based functional group. The molecular formula is C18H20N2O2S2C_{18}H_{20}N_2O_2S_2, with a molecular weight of approximately 364.49 g/mol. It is characterized by the presence of both amide and thiocarbonyl functionalities, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anticancer Activity : Many thiophene derivatives have been reported to possess anticancer properties. The presence of the thiophene ring in this compound suggests potential interactions with cellular pathways involved in cancer proliferation.
  • Antimicrobial Properties : Compounds containing aromatic amines and thiophenes have demonstrated antimicrobial effects against various bacterial strains.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with DNA : Some studies suggest that compounds with aromatic structures can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Thiophene derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindingsRelevance
Wang et al. (2013)Investigated the bioactivation of aromatic amines by cytochrome P450 enzymes.Suggests potential metabolic pathways for this compound.
Akocak et al. (2017)Evaluated sulfonamide Schiff bases as inhibitors of carbonic anhydrases I, II, VII, and IX.Highlights the importance of enzyme inhibition in therapeutic applications relevant to this compound's structure.
PubChem DatabaseCompiled data on similar compounds indicating diverse biological activities.Provides a broader context for understanding the potential effects of this compound based on structural analogs.

Q & A

Basic: What are the recommended synthesis and purification methods for N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step reactions. For example:

  • Step 1: Formation of the thiophene-2-carbonyl moiety via Friedel-Crafts acylation using thiophene and acyl chlorides in anhydrous dichloromethane (DCM) with Lewis acids like AlCl₃ .
  • Step 2: Coupling with a phenylethylamine derivative via amidation, employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under inert conditions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitoring via thin-layer chromatography (TLC) is critical .

Basic: How is the compound characterized structurally?

Methodological Answer:

  • X-ray crystallography (using SHELXL ) resolves the 3D structure, particularly for verifying stereochemistry.
  • Spectroscopy:
    • ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments and carbonyl/thiophene signals .
    • HRMS (High-Resolution Mass Spectrometry) confirms molecular weight and fragmentation patterns .

Basic: What initial biological screening assays are appropriate for this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Targeted Assays: Enzyme inhibition studies (e.g., kinase or protease activity) using fluorogenic substrates .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled reagents to track acyl transfer in amidation .
  • Computational Studies: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states and activation energies for thiophene acylation .
  • Kinetic Monitoring: In-situ FTIR or HPLC to track intermediate formation .

Advanced: What computational strategies predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Autodock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., kinases, GPCRs) using PDB structures .
  • MD Simulations: GROMACS for assessing binding stability over 100 ns trajectories .
  • QSAR Models: Build regression models correlating substituent electronic parameters (Hammett σ) with activity .

Advanced: How does the compound’s stability vary under different conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stress: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .
  • Light Exposure: ICH Q1B guidelines for photostability testing in controlled UV chambers .

Advanced: How to resolve contradictions in reaction yield data across studies?

Methodological Answer:

  • Reproduce Conditions: Standardize solvent purity (e.g., anhydrous DCM), catalyst ratios, and inert atmosphere .
  • By-Product Analysis: LC-MS identifies side products (e.g., over-oxidation of thiophene rings) .
  • DoE (Design of Experiments): Use Minitab to optimize variables (temperature, stoichiometry) via response surface methodology .

Advanced: What structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • Thiophene Modifications: Replace thiophene-2-carbonyl with furan or pyridine to alter electronic properties and π-π stacking .
  • Phenylethyl Chain: Vary alkyl/aryl substituents to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Amide Linkers: Introduce methyl or fluorine groups to enhance metabolic stability .

Advanced: What degradation pathways are observed under accelerated conditions?

Methodological Answer:

  • Hydrolysis: Amide bond cleavage in acidic/basic conditions, detected via LC-MS .
  • Oxidation: Thiophene ring sulfoxidation under H₂O₂ exposure, characterized by ¹H NMR peak shifts .
  • Thermal Degradation: Pyrolysis-GC/MS identifies volatile fragments (e.g., CO, thiophene derivatives) .

Advanced: How to optimize analytical methods for low-concentration samples?

Methodological Answer:

  • Sensitivity Enhancement: Use UPLC with sub-2µm particles and MS/MS detection (LOQ < 1 ng/mL) .
  • Derivatization: React with dansyl chloride or FITC for fluorescent detection in biological matrices .
  • NMR Cryoprobes: 1.7 mm microprobes for ¹³C-enriched samples improve signal-to-noise ratios .

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